molecular formula C20H22N2O3 B5718584 N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]benzamide

N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]benzamide

Cat. No. B5718584
M. Wt: 338.4 g/mol
InChI Key: WMKAGNHYHKYWHG-OBGWFSINSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]benzamide, also known as AF-16, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action has been extensively studied.

Mechanism of Action

The mechanism of action of N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]benzamide is not fully understood. However, it has been suggested that N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]benzamide inhibits the activity of certain enzymes and proteins involved in cell growth and replication. N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]benzamide has been shown to inhibit the activity of the protein kinase C (PKC) and the mitogen-activated protein kinase (MAPK) pathways, which are involved in cell growth and proliferation.
Biochemical and Physiological Effects
N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]benzamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the expression of certain genes involved in inflammation, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]benzamide has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]benzamide has been shown to inhibit the production of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]benzamide has several advantages for lab experiments. It is relatively easy to synthesize and can be produced in large quantities. N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]benzamide has also been shown to have low toxicity, making it a useful tool for studying the effects of PKC and MAPK inhibition. However, N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]benzamide has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]benzamide has a short half-life, which can limit its effectiveness in certain experiments.

Future Directions

There are several future directions for the study of N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]benzamide. One area of research is the development of more effective synthesis methods for N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]benzamide. Another area of research is the investigation of N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]benzamide's potential therapeutic applications, particularly in the treatment of cancer and viral infections. Additionally, further studies are needed to fully understand the mechanism of action of N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]benzamide and its effects on various cellular pathways. Finally, the development of more soluble and stable forms of N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]benzamide could lead to its use as a therapeutic agent in the future.
Conclusion
In conclusion, N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]benzamide is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]benzamide has been synthesized using various methods, and its mechanism of action has been extensively studied. N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]benzamide has been found to have anti-inflammatory, anti-cancer, and anti-viral properties, and has been shown to inhibit the activity of certain enzymes and proteins involved in cell growth and replication. While N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]benzamide has several advantages for lab experiments, it also has some limitations. Future research on N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]benzamide is needed to fully understand its potential therapeutic applications and to develop more effective forms of the compound.

Synthesis Methods

N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]benzamide can be synthesized using various methods, including the reaction of 2-furylboronic acid with 1-azepanecarboxylic acid to form an intermediate, which is then reacted with benzoyl chloride to form N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]benzamide. Another method involves the reaction of 2-furylboronic acid with 1-azepanecarboxylic acid in the presence of a palladium catalyst to form an intermediate, which is then reacted with benzoyl chloride to form N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]benzamide.

Scientific Research Applications

N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]benzamide has been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. It has also been shown to inhibit the replication of the hepatitis C virus.

properties

IUPAC Name

N-[(E)-3-(azepan-1-yl)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c23-19(16-9-4-3-5-10-16)21-18(15-17-11-8-14-25-17)20(24)22-12-6-1-2-7-13-22/h3-5,8-11,14-15H,1-2,6-7,12-13H2,(H,21,23)/b18-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMKAGNHYHKYWHG-OBGWFSINSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C(=CC2=CC=CO2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCCN(CC1)C(=O)/C(=C\C2=CC=CO2)/NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(Azepane-1-carbonyl)-2-furan-2-yl-vinyl]-benzamide

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